N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide
Overview
Description
N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules produced by the body that have similar effects to the active ingredient in marijuana. By inhibiting FAAH, MAFP increases the levels of endocannabinoids in the body, which has potential therapeutic applications.
Mechanism of Action
N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of effects depending on the specific endocannabinoid and the location in the body.
Biochemical and Physiological Effects:
The effects of this compound on the body are largely dependent on the specific endocannabinoid that is affected. Some of the known effects of endocannabinoids include pain relief, anti-inflammatory effects, and regulation of appetite and metabolism. Additionally, endocannabinoids have been shown to play a role in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide in lab experiments is its potency and selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other systems in the body. However, one limitation of using this compound is that it is not a natural compound, and therefore its effects may not accurately represent the effects of endocannabinoids produced by the body.
Future Directions
There are numerous potential future directions for research involving N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide and the endocannabinoid system. One area of interest is the potential therapeutic applications of this compound for conditions such as pain, inflammation, and anxiety. Additionally, further research is needed to fully understand the role of endocannabinoids in addiction and drug dependence. Finally, there is potential for the development of new and more potent FAAH inhibitors that could have even greater therapeutic potential.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-5-phenyl-3-furamide has been used in numerous scientific studies to investigate the role of endocannabinoids in various physiological processes. For example, this compound has been used to study the effects of endocannabinoids on pain, inflammation, and anxiety. Additionally, this compound has been used to investigate the role of endocannabinoids in addiction and drug dependence.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-15(12-18(23-13)14-8-4-3-5-9-14)19(21)20-16-10-6-7-11-17(16)22-2/h3-12H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGQHMFYNOOXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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